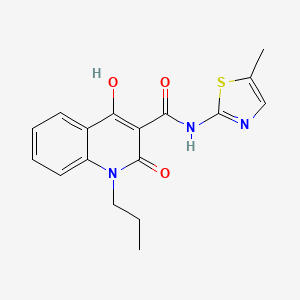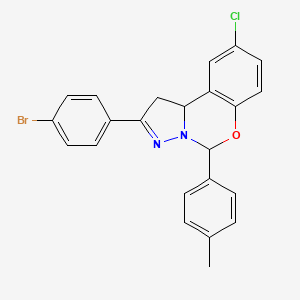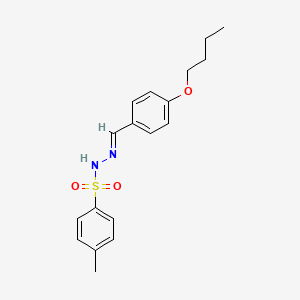
2-((5-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-((4,6-Bis(éthylamino)-1,3,5-triazin-2-yl)thio)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophényl)éthanone est un composé organique complexe qui présente une combinaison unique de groupes fonctionnels, y compris des motifs triazine, oxadiazole et fluorophényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-((5-((4,6-Bis(éthylamino)-1,3,5-triazin-2-yl)thio)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophényl)éthanone implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation des intermédiaires triazine et oxadiazole, suivie de leur couplage dans des conditions spécifiques pour former le produit final. Les réactifs couramment utilisés dans ces réactions comprennent le chlorure de thionyle, l'éthylamine et divers solvants tels que le dichlorométhane et l'éthanol.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des réactions en batch à grande échelle avec des conditions optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l'efficacité et l'extensibilité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
2-((5-((4,6-Bis(éthylamino)-1,3,5-triazin-2-yl)thio)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophényl)éthanone peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide de réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des cycles triazine ou oxadiazole, à l'aide de réactifs tels que le méthylate de sodium ou le tert-butylate de potassium.
Réactifs et conditions courants
Les réactions nécessitent généralement des conditions spécifiques telles qu'une température contrôlée, un pH et la présence de catalyseurs. Par exemple, les réactions d'oxydation peuvent être effectuées à des températures élevées avec des catalyseurs acides ou basiques, tandis que les réactions de réduction nécessitent souvent des conditions anhydres.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools.
Applications de la recherche scientifique
2-((5-((4,6-Bis(éthylamino)-1,3,5-triazin-2-yl)thio)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophényl)éthanone a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses transformations organiques.
Biologie : La structure unique du composé lui permet d'interagir avec les macromolécules biologiques, ce qui en fait un candidat potentiel pour le développement de médicaments et les études biochimiques.
Médecine : Ses propriétés thérapeutiques potentielles sont explorées pour le traitement de diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie : Le composé est utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements, en raison de sa stabilité et de sa réactivité.
Mécanisme d'action
Le mécanisme d'action de 2-((5-((4,6-Bis(éthylamino)-1,3,5-triazin-2-yl)thio)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophényl)éthanone implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, présentant ainsi des propriétés anticancéreuses.
Applications De Recherche Scientifique
2-((5-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-((5-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Composés similaires
4,6-Bis(éthylamino)-1,3,5-triazine : Partage le noyau triazine mais ne possède pas les groupes oxadiazole et fluorophényle.
Dérivés de l'oxadiazole-1,3,4 : Contient le cycle oxadiazole mais diffère par d'autres substituants.
Dérivés de la fluorophényléthanone : Présentent le groupe fluorophényle mais ont différents groupes fonctionnels attachés.
Unicité
2-((5-((4,6-Bis(éthylamino)-1,3,5-triazin-2-yl)thio)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophényl)éthanone est unique en raison de sa combinaison de motifs triazine, oxadiazole et fluorophényle, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C17H18FN7O2S2 |
|---|---|
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
2-[[5-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C17H18FN7O2S2/c1-3-19-13-21-14(20-4-2)23-15(22-13)29-17-25-24-16(27-17)28-9-12(26)10-5-7-11(18)8-6-10/h5-8H,3-4,9H2,1-2H3,(H2,19,20,21,22,23) |
Clé InChI |
XNVXJKCDESFPKH-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC(=N1)SC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)F)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,4-dimethoxyphenyl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B11990277.png)
![4-Chloro-2-(2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol](/img/structure/B11990281.png)


![2-({5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)malononitrile](/img/structure/B11990299.png)
![9-Bromo-2-(4-chlorophenyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990310.png)
![[(E)-(4-butoxyphenyl)methyleneamino]thiourea](/img/structure/B11990311.png)
![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-(methylthio)butanoate](/img/structure/B11990321.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990325.png)

![5-(4-Bromophenyl)-9-chloro-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11990340.png)
![Ethyl 3-(4-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11990346.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11990354.png)
![3,5-Diethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11990363.png)
